molecular formula C16H16O3 B563821 3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid CAS No. 1189722-51-7

3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid

Cat. No.: B563821
CAS No.: 1189722-51-7
M. Wt: 260.312
InChI Key: KBVIDAVUDXDUPS-KQORAOOSSA-N
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Description

3,3,3-trideuterio-2-3-[hydroxy(phenyl)methyl]phenylpropanoic acid is a deuterated analog of a phenylpropanoic acid derivative Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can influence its chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trideuterio-2-3-[hydroxy(phenyl)methyl]phenylpropanoic acid typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target molecule.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on the desired level of deuteration and the specific requirements of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trideuterio-2-3-[hydroxy(phenyl)methyl]phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3,3,3-trideuterio-2-3-[hydroxy(phenyl)methyl]phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism by which 3,3,3-trideuterio-2-3-[hydroxy(phenyl)methyl]phenylpropanoic acid exerts its effects is primarily related to its deuterium content. Deuterium can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of a heavier isotope (deuterium) can slow down reaction rates compared to hydrogen. This property is exploited in various applications, including drug development and metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)propionic acid: A non-deuterated analog with similar chemical structure but different isotopic composition.

    3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine: Another deuterated compound with different functional groups.

Uniqueness

The uniqueness of 3,3,3-trideuterio-2-3-[hydroxy(phenyl)methyl]phenylpropanoic acid lies in its specific deuterium incorporation, which can significantly alter its chemical and physical properties compared to non-deuterated analogs. This makes it valuable for specialized applications in scientific research and industry.

Properties

IUPAC Name

3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19)/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVIDAVUDXDUPS-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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